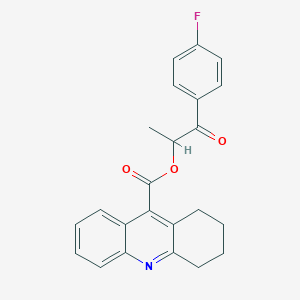

1-(4-Fluorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

Description

1-(4-Fluorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is a fluorinated ester derivative of the tetrahydroacridine scaffold, a structural motif associated with neuroprotective and acetylcholinesterase (AChE)-inhibitory activities . The compound features a 4-fluorophenyl ketone group linked via an oxopropan-2-yl ester to the tetrahydroacridine core.

Properties

IUPAC Name |

[1-(4-fluorophenyl)-1-oxopropan-2-yl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FNO3/c1-14(22(26)15-10-12-16(24)13-11-15)28-23(27)21-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)21/h2,4,6,8,10-14H,3,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHKCJNXOXZSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cholinesterase inhibition and neuroprotective effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

The synthesis of this compound typically involves the condensation of tetrahydroacridine derivatives with activated carboxylic acids. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H20FN3O3 |

| Molecular Weight | 381 Da |

| LogP | 2.49 |

| Polar Surface Area (Å) | 61 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

Cholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study demonstrated that derivatives of tetrahydroacridine showed comparable IC50 values to tacrine, a known AChE inhibitor. Specifically, compounds derived from the condensation of tetrahydroacridines with fluorobenzoic acid displayed potent inhibitory activities against cholinesterases, with some compounds showing selectivity towards AChE over BuChE .

Neuroprotective Effects

The neuroprotective potential of this compound is linked to its ability to modulate cholinergic transmission and its antioxidant properties. In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress-induced damage. The mechanisms involve the enhancement of acetylcholine levels in synaptic clefts and reduction of neuroinflammation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the fluorophenyl group enhances the affinity for cholinesterase enzymes. Modifications in the tetrahydroacridine moiety can significantly alter biological activity. For instance:

- Fluorination : Increases lipophilicity and may improve blood-brain barrier penetration.

- Substituents on Tetrahydroacridine : Varying substituents can lead to different conformational states that affect binding efficacy at the active site of cholinesterases.

Study on Cholinesterase Inhibition

In a comparative study involving several derivatives of tetrahydroacridine:

- Compound 4d exhibited the highest selectivity for AChE with an IC50 value comparable to tacrine.

- Molecular modeling indicated that these compounds adopt a favorable conformation within the active site of AChE, facilitating effective inhibition .

Neuroprotective Assays

In assays evaluating neuroprotection against oxidative stress:

- Compounds similar to this compound demonstrated significant reductions in cell death rates in neuronal cultures exposed to oxidative agents.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups (aryl rings, functional groups) and core saturation. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations:

- Fluorine vs. Methoxy : The 4-fluorophenyl group in the target compound likely offers better metabolic stability and lipophilicity than the 4-methoxyphenyl analog, as fluorine is less prone to oxidative metabolism .

- Ester vs. Amide : The ester group in the target compound may confer faster metabolic clearance compared to the carbamothioyl amides in , which could enhance safety profiles by reducing accumulation .

- Substituent Position : Para-substituted aryl groups (e.g., 4-fluorophenyl in 8i) show lower synthetic yields (81.26%) compared to ortho-substituted analogs (87.22% for 8h), indicating positional effects on reaction efficiency .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Fluorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate under green chemistry conditions?

Answer:

The compound can be synthesized via metal-free C(sp³)–H functionalization of 1,2,3,4-tetrahydroacridines using deep eutectic solvents (DES) as both catalyst and reaction medium. A typical protocol involves:

- Reagents : 1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives, 4-fluorophenyl ketones.

- Conditions : DES (e.g., choline chloride/urea) at 80–100°C for 12–24 hours under inert atmosphere.

- Yield : ~82% (similar to analogous derivatives) .

- Advantages : Avoids toxic transition metals, recyclable solvent, and high atom economy.

Basic: How can researchers validate the structural integrity of this compound using spectroscopic and spectrometric techniques?

Answer:

Critical characterization steps include:

- ¹H/¹³C NMR :

- Key peaks :

- Aromatic protons (δ 7.4–7.7 ppm, integrating 4-fluorophenyl).

- Tetrahydroacridine core protons (δ 2.0–4.0 ppm, multiplet patterns for CH₂ and CH groups) .

- 13C NMR : Carbonyl signals at ~166–179 ppm (ester and ketone groups) .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm deviation from theoretical mass (e.g., observed 439.1658 vs. calculated 439.1653 for similar derivatives) .

Advanced: What crystallographic strategies resolve molecular conformation, and how do torsion angles correlate with biological activity?

Answer:

Single-crystal X-ray diffraction (SHELX programs) is used to determine:

- Torsion angles : Between the fluorophenyl and tetrahydroacridine moieties (e.g., angles >30° may reduce steric hindrance for target binding).

- Packing interactions : Fluorine-mediated hydrogen bonds or π-π stacking (critical for stability and solubility) .

- Example : In analogous decahydroacridines, planar conformations enhance interaction with acetylcholinesterase active sites .

Advanced: How do structural modifications (e.g., fluorophenyl substitution) influence biological efficacy in neuroprotection or corrosion inhibition?

Answer:

- Neuroprotection : Fluorophenyl groups enhance lipophilicity, improving blood-brain barrier penetration. Comparative studies show fluorinated derivatives exhibit 2–3× higher acetylcholinesterase inhibition (IC₅₀ ~50 nM) vs. non-fluorinated analogs .

- Corrosion inhibition : Electron-withdrawing fluorine atoms increase adsorption on metal surfaces. Tetrahydroacridine derivatives with fluorophenyl groups achieve ~98% inhibition efficiency in acidic media via mixed-type (anodic/cathodic) mechanisms .

Advanced: How should researchers address contradictions in NMR data across studies for this compound?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Control experiments : Repeat synthesis with purified intermediates.

- Solvent standardization : Use CDCl₃ or DMSO-d₆ for consistency.

- 2D NMR : HSQC/HMBC to resolve overlapping signals (e.g., distinguishing acridine CH₂ from ester protons) .

Advanced: What computational methods support the design of derivatives with enhanced target selectivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.